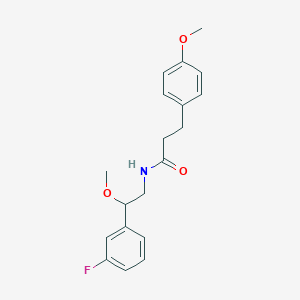

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide, also known as FPEP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPEP is a derivative of the popular analgesic drug, tramadol, and has been found to possess potent analgesic properties.

Aplicaciones Científicas De Investigación

Anticancer Potential

The title compound has been synthesized and studied for its potential as an anticancer agent. Researchers have explored its cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα). Molecular docking studies revealed that the compound exhibited a more negative binding free energy than tamoxifen, a well-known anticancer drug. This suggests its promise as a candidate for further development in cancer therapy .

Hybrid Compound Design

The compound represents a hybrid structure combining chalcone and salicylic acid moieties. Such hybridization strategies aim to enhance biological activity. By linking these two pharmacophores, researchers can explore synergistic effects and novel mechanisms of action. The title compound’s synthesis involved a linker mode approach under reflux conditions, followed by thorough spectroscopic analysis .

Molecular Docking and MD Simulation

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, were employed to assess the compound’s interactions with target proteins. The binding free energy calculations indicated favorable interactions, supporting its potential as an ERα inhibitor. Notably, the compound’s stability remained consistent during MD simulations .

Chalcone-Salicylate Derivatives

Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound, a chalcone-salicylate hybrid, combines features from both chalcones and salicylic acid derivatives. Researchers have explored similar compounds for their cytotoxic effects against cancer cell lines, including MCF-7 .

Antitubercular Activity

While not directly related to cancer, it’s worth noting that chalcone derivatives have also been investigated for their antitubercular potential. The presence of the chalcone scaffold in the title compound may offer additional therapeutic avenues beyond cancer research .

Structure-Activity Relationships

Further studies could explore structure-activity relationships (SAR) by synthesizing analogs and assessing their biological effects. By modifying specific functional groups, researchers can fine-tune the compound’s properties, potentially improving its potency and selectivity .

Propiedades

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-23-17-9-6-14(7-10-17)8-11-19(22)21-13-18(24-2)15-4-3-5-16(20)12-15/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHHRPWPNSSVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)

![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![(S)-tert-Butyl 3-[(3-fluorobenzene)carbonylamino]piperidine-1-carboxylate](/img/structure/B2769952.png)

![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)

![2-(4-ethylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2769958.png)